N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
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Overview
Description
Scientific Research Applications
Anti-Angiogenic Activity
Research by Lee et al. (2005) on a similar compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, highlighted its potent inhibitory effect on aminopeptidase N (APN), which plays a crucial role in angiogenesis. This inhibition suggests potential applications in anti-angiogenic therapy, particularly in cancer treatment where the suppression of blood vessel growth can limit tumor growth and metastasis Lee et al., 2005.
Synthesis and Structural Analysis
Bourne et al. (1999) and Asiri et al. (2010) have contributed to the field of organic chemistry through the synthesis and characterization of various naphthalene derivatives. Their work provides foundational knowledge for the development of new compounds with potential applications in drug design and material science. These studies demonstrate the versatility of naphthalene derivatives in synthesizing compounds with specific structural and functional properties Bourne et al., 1999; Asiri et al., 2010.
Antimicrobial and Anti-inflammatory Activities
Chavan and Hosamani (2018) explored the antibacterial and anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid. Their microwave-assisted synthesis approach offers a rapid and efficient method for producing these compounds, which show promise in treating infections and inflammatory conditions. This research indicates the therapeutic potential of naphthalene derivatives in developing new antimicrobial and anti-inflammatory agents Chavan & Hosamani, 2018.
Neurodegenerative Disease Research
Fa et al. (2015) synthesized a novel fluorescent probe based on a naphthalene derivative for detecting β-amyloid aggregates, which are hallmarks of Alzheimer's disease. This probe could significantly contribute to the early diagnosis and study of Alzheimer's disease, highlighting the role of naphthalene derivatives in neuroscientific research Fa et al., 2015.
Local Anaesthetic Activity
Jindal et al. (2003) synthesized and evaluated the local anaesthetic activity of N-(naphthalen-2-yl)acetamide and its derivatives. Their research demonstrates the potential of these compounds as local anaesthetics, offering a basis for the development of new pain management solutions Jindal et al., 2003.
Mechanism of Action
Safety and Hazards
The compound should be stored in a dry place, under -20°C . It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
N-(8-hydroxy-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-12(23)22-17-18(24)19-16(11-25-21(2,3)28-19)27-20(17)26-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-20,24H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGRAHFJJIWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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